molecular formula C8H12N2O2 B13200279 6-Ethoxy-2-methoxypyridin-3-amine

6-Ethoxy-2-methoxypyridin-3-amine

Cat. No.: B13200279
M. Wt: 168.19 g/mol
InChI Key: DWEQTOIGQDKANZ-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, characterized by the presence of ethoxy and methoxy groups at the 6th and 2nd positions, respectively, and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methoxypyridin-3-amine typically involves the functionalization of a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with ethoxy and methoxy substituents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-Ethoxy-2-methoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridin-3-amine: Similar structure but lacks the ethoxy group.

    2-Methoxypyridin-3-amine: Similar structure but lacks the ethoxy group at the 6th position.

    6-Ethoxypyridin-3-amine: Similar structure but lacks the methoxy group at the 2nd position.

Uniqueness

6-Ethoxy-2-methoxypyridin-3-amine is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

6-ethoxy-2-methoxypyridin-3-amine

InChI

InChI=1S/C8H12N2O2/c1-3-12-7-5-4-6(9)8(10-7)11-2/h4-5H,3,9H2,1-2H3

InChI Key

DWEQTOIGQDKANZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C=C1)N)OC

Origin of Product

United States

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